4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one” is a complex organic molecule. It contains a triazolopyrimidine core, which is a heterocyclic compound containing two carbon and three nitrogen atoms . This core is attached to a benzyl group, a piperazine ring, and a phenylpyrrolidin-2-one group .
Synthesis Analysis
The synthesis of similar triazolopyrimidine compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular formula of the compound is C22H21N7O, with an average mass of 399.448 Da and a monoisotopic mass of 399.180756 Da . The structure includes a triazolopyrimidine core, a benzyl group, a piperazine ring, and a phenylpyrrolidin-2-one group .Scientific Research Applications
Synthesis and Biological Evaluation
A study on the synthesis and biological evaluation of new thiazolopyrimidines and their derivatives showed potential as antimicrobial and antitumor agents. Although none of the tested compounds showed appreciable antitumor activity, some exhibited promising antimicrobial activity (M. Said et al., 2004).
Another research focused on synthesizing and evaluating the antimicrobial activities of novel 1,2,4-Triazole derivatives. The study found that some of these compounds possess good or moderate activities against test microorganisms, suggesting their potential in developing new antimicrobial agents (H. Bektaş et al., 2007).
Biochemical Impacts and Potential Insecticidal Agents
- Research on new bioactive sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, highlighted the synthesis of compounds with significant toxic effects and toxicity index, indicating their potential use as insecticidal agents (Nanees N. Soliman et al., 2020).
Heterocyclic Compound Synthesis for Antimicrobial Applications
- The synthesis of heterocyclic compounds incorporating a thiophene moiety was explored for their potential as antimicrobial agents. Compounds from this study were more potent than the standard drug Amphotericin B against certain fungal species, suggesting their utility in antimicrobial therapy (Y. Mabkhot et al., 2016).
Antihypertensive Activity
- A series of 1,2,4-triazolol[1,5-alpha]pyrimidines were prepared for their potential antihypertensive activity. Among these, certain compounds showed promising activity, indicating the potential therapeutic applications of such heterocyclic compounds in managing hypertension (S. M. Bayomi et al., 1999).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing it from phosphorylating its substrates. This inhibitory action disrupts the normal progression of the cell cycle, leading to a halt in cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression . CDK2 is essential for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from entering the S phase, thereby halting cell division . This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The compound has shown significant cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . It has been observed to cause alterations in cell cycle progression and induce apoptosis within HCT cells .
Properties
IUPAC Name |
4-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N8O2/c35-22-15-20(17-33(22)21-9-5-2-6-10-21)26(36)32-13-11-31(12-14-32)24-23-25(28-18-27-24)34(30-29-23)16-19-7-3-1-4-8-19/h1-10,18,20H,11-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZLWCNSIFDHSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5CC(=O)N(C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.